

# literature review of 3-methyl-1H-indazole-7-carboxylic acid research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-methyl-1H-indazole-7-carboxylic acid

**Cat. No.:** B2693245

[Get Quote](#)

An In-Depth Technical Guide to **3-methyl-1H-indazole-7-carboxylic Acid**: Synthesis, Properties, and Application in PARP Inhibition

## Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. Its unique arrangement of nitrogen atoms imparts favorable physicochemical properties, allowing it to serve as a versatile scaffold for engaging with a wide array of biological targets.<sup>[1][2]</sup> Indazole derivatives have demonstrated significant therapeutic potential, with applications ranging from antitumor and anti-inflammatory to analgesic agents.<sup>[2][3]</sup> A number of commercially successful drugs, including the kinase inhibitor Axitinib and the PARP inhibitor Niraparib, are built upon this core structure.<sup>[2]</sup>

Within this important class of molecules, **3-methyl-1H-indazole-7-carboxylic acid** and its precursors stand out as critical synthetic intermediates. While direct research on this specific molecule is often embedded within broader drug development programs, its role is pivotal. It serves as a key building block in the synthesis of highly potent and selective therapeutic agents, most notably the oral poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.<sup>[4][5][6]</sup> This guide will provide an in-depth review of the synthesis of this indazole core, its chemical properties, and its profound application in the development of targeted cancer therapies.

## Physicochemical Properties

While extensive experimental data for **3-methyl-1H-indazole-7-carboxylic acid** itself is not aggregated in public databases, its properties can be inferred from closely related analogs and its methyl ester. The table below summarizes key computed and experimental data for relevant indazole-based compounds.

| Property          | Value                                                       | Compound                                      | Source                                  |
|-------------------|-------------------------------------------------------------|-----------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> | 7-Methyl-1H-indazole-3-carboxylic acid        | <a href="#">[1]</a>                     |
| Molecular Weight  | 176.17 g/mol                                                | 7-Methyl-1H-indazole-3-carboxylic acid        | <a href="#">[1]</a>                     |
| CAS Number        | 1000340-53-3                                                | 7-Methyl-1H-indazole-3-carboxylic acid        | <a href="#">[1]</a> <a href="#">[7]</a> |
| Appearance        | White to off-white or light yellow crystalline powder       | 1H-Indazole-3-Carboxylic Acid<br>Methyl Ester | <a href="#">[8]</a>                     |
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> | 1H-Indazole-7-carboxylic acid methyl ester    | <a href="#">[9]</a>                     |
| Molecular Weight  | 176.17 g/mol                                                | 1H-Indazole-7-carboxylic acid methyl ester    | <a href="#">[9]</a>                     |

## Synthesis Strategies: Building the Indazole Core for Niraparib

The synthesis of the 3-methyl-1H-indazole-7-carboxamide core, the heart of Niraparib, is a multi-step process that showcases elegant solutions in heterocyclic chemistry. Patent literature reveals several routes, often starting from readily available materials like 3-methyl-2-nitrobenzoic acid.[\[5\]](#)[\[6\]](#) These routes are designed for scalability and efficiency, critical considerations for industrial production.

The causality behind the chosen synthetic pathway is rooted in the need to construct the bicyclic indazole system with the correct substituents at the 3 and 7 positions. The process typically involves:

- Initial Functionalization: The starting material, 3-methyl-2-nitrobenzoic acid, already contains the foundational benzene ring with the correct methyl and nitro groups, which will ultimately guide the formation of the pyrazole ring. Esterification is often a first step to protect the carboxylic acid and improve solubility in organic solvents.[5][6]
- Ring Formation (Cyclization): The key step is the reductive cyclization of the nitro group. The nitro group is reduced to an amine, which then reacts with another functional group (often introduced in a separate step) to form the five-membered pyrazole ring fused to the benzene ring.
- Amidation: The carboxylic acid (or its ester precursor) at the 7-position is converted to a primary amide. This carboxamide group is a critical pharmacophore for PARP inhibition, forming key hydrogen bonds within the enzyme's active site.

Below is a representative workflow illustrating the synthesis of the indazole core leading to Niraparib.



[Click to download full resolution via product page](#)

General synthetic workflow for Niraparib.

# Experimental Protocol: Synthesis of the Niraparib Indazole Core

The following protocol is a generalized representation based on methodologies disclosed in the patent literature.[\[5\]](#)[\[6\]](#)

## Step 1: Esterification of 3-methyl-2-nitrobenzoic acid

- Suspend 3-methyl-2-nitrobenzoic acid in methanol.
- Add a catalytic amount of a strong acid (e.g.,  $\text{H}_2\text{SO}_4$ ) or use an acyl chloride precursor.
- Heat the mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Cool the reaction, remove the solvent under reduced pressure, and neutralize the residue.
- Extract the product, methyl 3-methyl-2-nitrobenzoate, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.

## Step 2: Bromination of the Methyl Group

- Dissolve the methyl 3-methyl-2-nitrobenzoate from Step 1 in a suitable solvent like carbon tetrachloride ( $\text{CCl}_4$ ).
- Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
- Heat the mixture to reflux for 12 hours.[\[5\]](#) The benzylic methyl group is selectively brominated under these conditions.
- After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to obtain the crude brominated intermediate.

## Step 3: Oxidation to Aldehyde

- Dissolve the brominated intermediate in a mixture of acetonitrile and water.

- Add an oxidizing agent like N-methylmorpholine-N-oxide. This step converts the benzylic bromide to an aldehyde.[5]
- Stir the reaction at room temperature until the starting material is consumed.
- Work up the reaction by extraction to isolate the aldehyde precursor.

#### Step 4: Cyclization and Coupling

- React the aldehyde precursor with the appropriate substituted phenylpiperidine derivative in a solvent like ethanol at reflux.[5]
- This is followed by a cyclization reaction, often using an azide source like sodium azide, to form the indazole ring system.[6]
- The resulting intermediate contains the complete core structure of Niraparib.

#### Step 5: Final Amidation and Deprotection

- The ester at the 7-position is converted to the primary amide, often by heating with ammonia in methanol or by using modern amidation coupling agents.[6]
- If protecting groups (like a Boc group on the piperidine ring) are present, they are removed in a final step, typically with a strong acid like HCl in dioxane, to yield the final active pharmaceutical ingredient.[6]

## Application in Drug Discovery: A Potent PARP Inhibitor

The primary and most significant application of the **3-methyl-1H-indazole-7-carboxylic acid** core is in the synthesis of Niraparib (formerly MK-4827), a potent inhibitor of PARP-1 and PARP-2.[10][11][12]

## Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARP) are a family of enzymes crucial for cellular homeostasis, particularly in the process of DNA single-strand break repair. When a single-strand break occurs, PARP binds to the damaged DNA and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site.

PARP inhibitors work by blocking this catalytic activity. In cancer cells that have mutations in other DNA repair pathways, such as those involving the BRCA1 or BRCA2 genes, this inhibition becomes synthetically lethal.<sup>[13]</sup> BRCA1/2 proteins are essential for repairing DNA double-strand breaks through a process called homologous recombination. When cells with BRCA mutations attempt to replicate their DNA, unrepaired single-strand breaks are converted into toxic double-strand breaks. Since the homologous recombination pathway is already deficient, the cell is unable to repair this damage and undergoes apoptosis (programmed cell death).<sup>[13]</sup> This targeted approach allows for high efficacy against BRCA-mutant tumors while sparing healthy cells that have a functional homologous recombination pathway.



[Click to download full resolution via product page](#)

Mechanism of synthetic lethality with PARP inhibitors.

## Niraparib: Clinical Significance

Niraparib, built from the 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide structure, is a highly effective oral PARP inhibitor.<sup>[6]</sup> It demonstrates potent inhibition of PARP-1 and PARP-2 with IC<sub>50</sub> values of 3.8 nM and 2.1 nM, respectively.<sup>[11][12]</sup> In cellular assays, it

effectively blocks PARP activity and selectively inhibits the proliferation of cancer cells with BRCA1 and BRCA2 mutations.[\[11\]](#)[\[12\]](#)

Clinical trials have established its efficacy, particularly in the treatment of recurrent ovarian cancer, leading to its approval by regulatory agencies.[\[4\]](#) Its success has validated the indazole-carboxamide scaffold as a premier pharmacophore for PARP inhibition and solidified the importance of its synthetic precursor, **3-methyl-1H-indazole-7-carboxylic acid**.

## Future Outlook

The indazole core remains a fertile ground for drug discovery. Beyond PARP inhibition, indazole derivatives are being actively investigated as kinase inhibitors for various cancers and as anti-inflammatory and neuroprotective agents.[\[2\]](#)[\[14\]](#) The synthetic methodologies developed for molecules like **3-methyl-1H-indazole-7-carboxylic acid** are adaptable and can be leveraged to create diverse libraries of novel indazole-based compounds. Future research will likely focus on generating derivatives with improved selectivity, novel mechanisms of action, and applications beyond oncology.

## Conclusion

**3-methyl-1H-indazole-7-carboxylic acid** is a cornerstone intermediate in modern medicinal chemistry. While it may not be the final active molecule, its role in the construction of complex and life-saving therapeutics is indispensable. Its application in the synthesis of the PARP inhibitor Niraparib provides a compelling case study in structure-based drug design and highlights the enduring power of the indazole scaffold. For researchers and drug development professionals, understanding the synthesis and chemical logic behind this key building block is fundamental to innovating the next generation of targeted therapies.

## References

- Synthesis of Niraparib, a cancer drug candidate - MPLS Division - University of Oxford. (n.d.). University of Oxford.
- CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents. (n.d.). Google Patents.
- Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate. (n.d.). ResearchGate.
- CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents. (n.d.). Google Patents.

- CID 139045302 | C18H16N4O4 - PubChem. (n.d.). National Institutes of Health.
- Niraparib synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development. (n.d.). ACS Publications.
- 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem. (n.d.). National Institutes of Health.
- 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight - Benchchem. (n.d.). BenchChem.
- Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol - Benchchem. (n.d.). BenchChem.
- 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech. (n.d.). Natural Micron Pharm Tech.
- 3-Methyl-1H-indazole-6-carboxylic acid synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. (n.d.). National Institutes of Health.
- Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed. (n.d.). National Institutes of Health.
- Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid - ResearchGate. (n.d.). ResearchGate.
- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
- **3-METHYL-1H-INDAZOLE-7-CARBOXYLIC ACID [P50060]** - ChemUniverse. (n.d.). ChemUniverse.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? - Shaanxi Bloom Tech Co., Ltd. (2024, October 13). Shaanxi Bloom Tech Co., Ltd.
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
- 1-Methyl-1H-indazole-3-carboxylic acid - PMC. (n.d.). National Institutes of Health.

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.). Google Patents.
- 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives as antitumor agents. (n.d.).
- 1H-Indazole-7-carboxylic acid methyl ester AldrichCPR 755752-82-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 1000340-53-3|7-Methyl-1H-indazole-3-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.
- Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed. (n.d.). National Institutes of Health.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing). (2018, April 9). Royal Society of Chemistry.
- (PDF) 1-Methyl-1H-indazole-3-carboxylic acid - ResearchGate. (n.d.). ResearchGate.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 6. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 7. 1000340-53-3|7-Methyl-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
- 9. 1H-Indazole-7-carboxylic acid methyl ester AldrichCPR 755752-82-0 [sigmaaldrich.com]
- 10. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bloomtechz.com [bloomtechz.com]
- To cite this document: BenchChem. [literature review of 3-methyl-1H-indazole-7-carboxylic acid research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2693245#literature-review-of-3-methyl-1h-indazole-7-carboxylic-acid-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)